molecular formula C7H6ClF2N B6268483 6-chloro-3-(difluoromethyl)-2-methylpyridine CAS No. 1805315-05-2

6-chloro-3-(difluoromethyl)-2-methylpyridine

Cat. No.: B6268483
CAS No.: 1805315-05-2
M. Wt: 177.6
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Description

6-chloro-3-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(difluoromethyl)-2-methylpyridine typically involves the chlorination of a suitable pyridine precursor. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6-position. The difluoromethyl group can be introduced via a difluoromethylation reaction using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(difluoromethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Formation of amine or thiol derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

6-chloro-3-(difluoromethyl)-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-(difluoromethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(trifluoromethyl)-2-methylpyridine
  • 6-chloro-3-(fluoromethyl)-2-methylpyridine
  • 6-chloro-3-(methyl)-2-methylpyridine

Uniqueness

6-chloro-3-(difluoromethyl)-2-methylpyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1805315-05-2

Molecular Formula

C7H6ClF2N

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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